molecular formula C7H13ClO3 B14195096 Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate CAS No. 832110-41-5

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate

Cat. No.: B14195096
CAS No.: 832110-41-5
M. Wt: 180.63 g/mol
InChI Key: FMQZXQLKFZJTPZ-RITPCOANSA-N
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Description

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted esters.

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the fully reduced alkane.

Scientific Research Applications

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The stereochemistry of the compound allows it to fit into enzyme active sites, facilitating or inhibiting biochemical reactions. The pathways involved depend on the specific application, whether it is in catalysis or as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,3R)-2-chloro-3-hydroxypentanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required.

Properties

CAS No.

832110-41-5

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

ethyl (2S,3R)-2-chloro-3-hydroxypentanoate

InChI

InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

FMQZXQLKFZJTPZ-RITPCOANSA-N

Isomeric SMILES

CC[C@H]([C@@H](C(=O)OCC)Cl)O

Canonical SMILES

CCC(C(C(=O)OCC)Cl)O

Origin of Product

United States

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